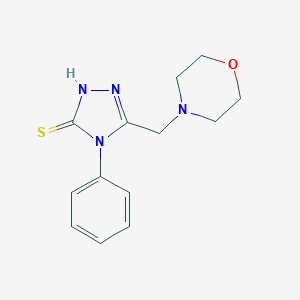

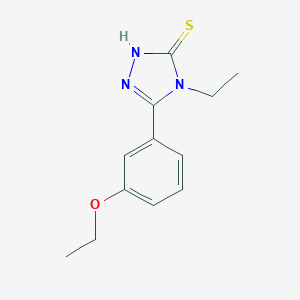

![molecular formula C11H14N4O2S2 B479436 N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide CAS No. 543694-40-2](/img/structure/B479436.png)

N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide” is a compound that belongs to the class of 1,2,4-triazoles . The synthesized compounds of this class have shown first-rate urease inhibition .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, tert-butyl N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamate, a related compound, has been synthesized and characterized by IR and NMR spectroscopy .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of tert-butyl N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamate has been studied using 2D and 3D conformer analysis .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the synthesized compounds showed first-rate urease inhibition . The kinetic mechanism of urease inhibition revealed the compounds to be non-competitive inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight of tert-butyl N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamate is 244.32 g/mol .科学研究应用

Chemical Synthesis and Medicinal Applications

1,2,4-Triazole derivatives are pivotal in the development of new drugs due to their broad range of biological activities. These compounds have been explored for their potential in treating various conditions, including inflammatory diseases, microbial infections, cancer, and as agents against neglected diseases. The synthesis and evaluation of these derivatives are crucial for expanding the pharmaceutical arsenal (Ferreira et al., 2013; Ohloblina, 2022).

Environmental and Material Science

Triazole derivatives are also significant in environmental and material science, where they contribute to the development of new materials such as polymers and scintillators. Their applications in creating advanced materials with specific photophysical properties highlight their versatility beyond biomedical applications (Salimgareeva & Kolesov, 2005).

Green Chemistry and Sustainable Practices

The need for new, more efficient preparations of triazoles that consider energy saving and sustainability is critical. The environmental impact of chemical synthesis and the quest for green chemistry practices are pertinent discussions in the context of triazole derivatives. This aligns with the broader aim of reducing the ecological footprint of chemical manufacturing (Ferreira et al., 2013).

Advanced Oxidation Processes

Research into the degradation of pollutants using advanced oxidation processes (AOPs) sometimes utilizes triazole derivatives. These processes are critical for addressing water scarcity and the accumulation of recalcitrant compounds in the environment. The study of by-products and their biotoxicity is essential for understanding the environmental impact of these processes and for developing more effective and safer degradation methods (Qutob et al., 2022).

属性

IUPAC Name |

N-methyl-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2S2/c1-14(8-10-12-13-11(18)15(10)2)19(16,17)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPZOOJDSAEOIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)CN(C)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

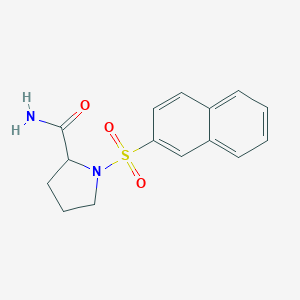

![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propyl 2-methylbenzoate](/img/structure/B479356.png)

![N-(3-chlorophenyl)-2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B479358.png)

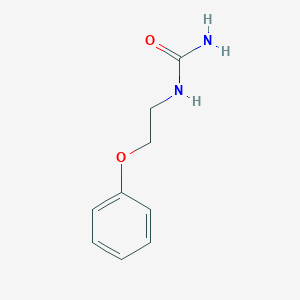

![N-[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-2,2-diphenylacetamide](/img/structure/B479480.png)

![3-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenylamine](/img/structure/B479483.png)

![2-{[4-benzyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B479500.png)

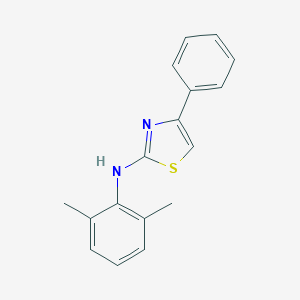

![5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B479506.png)